molecular formula C14H16N4 B11870651 N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine CAS No. 828258-30-6

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine

Cat. No.: B11870651
CAS No.: 828258-30-6
M. Wt: 240.30 g/mol
InChI Key: VVDMVVODYYQNDX-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazolidine ring fused with an isoquinoline moiety, making it a subject of study for its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with imidazolidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimesitylimidazol-2-ylidene: Another imidazolidine derivative with different substituents.

    N-(1,3-Dimethylimidazolidin-2-ylidene)-N-(1-phenylethyl)ammonium chloride: A related compound with a phenylethyl group.

Uniqueness

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an imidazolidine ring with an isoquinoline moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Biological Activity

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of isoquinoline derivatives with 1,3-dimethylimidazolidin-2-one. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts like acetic acid or p-toluenesulfonic acid to enhance yield. The structural characterization is usually performed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. Isoquinoline derivatives have been documented to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Cell Line Studies : In vitro studies have shown that isoquinoline derivatives can significantly reduce the viability of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
PC-312.8Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Test Method
Staphylococcus aureus32 µg/mLBroth dilution assay
Escherichia coli64 µg/mLAgar diffusion method

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • DNA Interaction : Isoquinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies and Research Findings

A number of studies have been conducted to explore the effects of this compound:

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound reduced the proliferation of MCF-7 cells by 70% at a concentration of 15 µM over 48 hours .
  • Antimicrobial Efficacy : Research published in Antibiotics indicated that the compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
  • Mechanistic Insights : A detailed mechanistic study highlighted that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol .

Properties

CAS No.

828258-30-6

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

N-isoquinolin-5-yl-1,3-dimethylimidazolidin-2-imine

InChI

InChI=1S/C14H16N4/c1-17-8-9-18(2)14(17)16-13-5-3-4-11-10-15-7-6-12(11)13/h3-7,10H,8-9H2,1-2H3

InChI Key

VVDMVVODYYQNDX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=NC2=CC=CC3=C2C=CN=C3)C

Origin of Product

United States

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